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Compound of Interest

Compound Name: TASP0433864

Cat. No.: B611173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent positive allosteric

modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2), TASP0433864 and JNJ-

40411813. Both compounds have been investigated for their therapeutic potential in

neurological and psychiatric disorders by enhancing the activity of the endogenous ligand,

glutamate, at the mGlu2 receptor. This document summarizes their key pharmacological

properties, supported by available experimental data, to facilitate an objective evaluation.

Introduction to mGlu2 PAMs
The mGlu2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is predominantly

expressed on presynaptic terminals of glutamatergic neurons. Its activation leads to an

inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a

subsequent reduction in glutamate release. This mechanism makes mGlu2 an attractive target

for conditions associated with excessive glutamatergic neurotransmission, such as

schizophrenia and anxiety. Positive allosteric modulators offer a promising therapeutic strategy

by potentiating the receptor's response to endogenous glutamate, thereby maintaining the

natural spatiotemporal patterns of receptor activation.
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Both TASP0433864 and JNJ-40411813 are potent and selective mGlu2 PAMs. Their in vitro

activity has been characterized using various functional assays, primarily [³⁵S]GTPγS binding

and intracellular calcium mobilization assays. The following tables summarize the key

quantitative data for each compound.

Table 1: In Vitro Potency of TASP0433864 and JNJ-40411813 at the mGlu2 Receptor

Compound Assay Type Species EC₅₀ (nM) Reference

TASP0433864
[³⁵S]GTPγS

Binding
Human 199 [1][2]

[³⁵S]GTPγS

Binding
Rat 206 [1][2]

JNJ-40411813

[³⁵S]GTPγS

Binding (in

presence of 4

µM glutamate)

Human 147 ± 42 [3][4]

Ca²⁺ Mobilization

(in Gα16

cotransfected

HEK293 cells)

Human 64 ± 29 [3][4]

[³⁵S]GTPγS

Binding (on rat

brain slices)

Rat
Potentiated

glutamate effect
[3][4]

Ca²⁺ Mobilization Rat 370 ± 120 [3]

Table 2: Selectivity and Off-Target Activity
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Compound Target Activity Notes Reference

TASP0433864

Other mGlu

receptors

(including

mGlu3)

Negligible activity
Highly selective

for mGlu2.
[1]

Other receptors

and transporters

No significant

affinity
[1]

JNJ-40411813

mGlu2 Receptor

PAMs ([³H]JNJ-

40068782,

[³H]JNJ-

46281222)

Displaced
Binds to the PAM

site.
[3][4]

mGlu2/3

Receptor

Antagonist

([³H]LY341495)

Did not displace

Does not bind to

the orthosteric

glutamate

binding site.

[3][4]

Human 5-HT₂ₐ

Receptor

Moderate affinity

(Kb = 1.1 µM)

A metabolite in

rats shows

higher in vivo 5-

HT₂ₐ occupancy.

[3][4]

In Vivo Pharmacological Profile
The in vivo effects of TASP0433864 and JNJ-40411813 have been evaluated in various rodent

models to assess their potential therapeutic efficacy.

Table 3: In Vivo Activity and Pharmacokinetics
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Compound Animal Model Effect Dosage Reference

TASP0433864 Rat and Mouse

Inhibited

ketamine- and

methamphetamin

e-induced

hyperlocomotion

- [1]

Rat

(hippocampal

slices)

Potentiated the

inhibitory effect

of a mGlu2/3

agonist on

excitatory

postsynaptic

potentials

- [1]

JNJ-40411813 Rat

Ex vivo mGlu2

receptor

occupancy

(ED₅₀)

16 mg/kg (p.o.) [3][4]

Rat

In vivo 5-HT₂ₐ

receptor

occupancy

(ED₅₀)

17 mg/kg (p.o.) [3][4]

Rat

Suppressed

REM sleep and

promoted deep

sleep

3 mg/kg (p.o.) [3][4]

Rat (fed)

Cₘₐₓ: 938 ng/mL

at 0.5 h; Oral

bioavailability:

31%

10 mg/kg (p.o.) [3]

Mouse

Inhibited

spontaneous

locomotion

- [5]
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Signaling Pathway and Experimental Workflow
mGlu2 Receptor Signaling Pathway
Activation of the mGlu2 receptor by glutamate, potentiated by a PAM, initiates a signaling

cascade that modulates neuronal excitability. The diagram below illustrates this pathway.
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Figure 1: mGlu2 receptor signaling pathway.

General Experimental Workflow for In Vitro Assays
The characterization of mGlu2 PAMs typically involves a series of in vitro functional assays.

The following diagram outlines a general workflow for these experiments.
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In Vitro Assay Workflow
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Figure 2: General workflow for in vitro characterization.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. While the specific proprietary details for the assays conducted on TASP0433864 and

JNJ-40411813 are not fully available in the public domain, the following sections outline the

general methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor

activation.

General Protocol:

Membrane Preparation:

Cells stably expressing the human or rat mGlu2 receptor (e.g., CHO cells) are harvested.

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Assay Procedure:

Membrane preparations are incubated in a buffer containing GDP, MgCl₂, NaCl, and

[³⁵S]GTPγS.

The test compound (TASP0433864 or JNJ-40411813) is added at various concentrations,

typically in the presence of a fixed concentration of glutamate (e.g., the EC₂₀) to assess

PAM activity.

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free [³⁵S]GTPγS.

The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis:

Non-specific binding is determined in the presence of a saturating concentration of

unlabeled GTPγS.

Specific binding is calculated by subtracting non-specific binding from total binding.

Concentration-response curves are generated, and EC₅₀ values are determined using

non-linear regression analysis.

Intracellular Calcium Mobilization Assay
This assay is used to measure G-protein activation, particularly for Gq-coupled receptors or, as

in the case of Gi/o-coupled receptors like mGlu2, by co-expressing a promiscuous G-protein

subunit (e.g., Gα16) that couples the receptor to the phospholipase C pathway, leading to an

increase in intracellular calcium.

General Protocol:

Cell Culture and Plating:

HEK293 cells are co-transfected with the mGlu2 receptor and a promiscuous G-protein

alpha subunit like Gα16.

Cells are plated in multi-well plates (e.g., 96- or 384-well) and allowed to adhere.

Dye Loading:

The cell culture medium is removed, and cells are incubated with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

Compound Addition and Signal Detection:

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

The test compound is added at various concentrations, followed by the addition of

glutamate.
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Changes in fluorescence intensity, corresponding to changes in intracellular calcium

concentration, are measured in real-time.

Data Analysis:

The increase in fluorescence over baseline is calculated.

Concentration-response curves are plotted, and EC₅₀ values are determined.

Conclusion
Both TASP0433864 and JNJ-40411813 are potent positive allosteric modulators of the mGlu2

receptor with demonstrated in vitro and in vivo activity. TASP0433864 appears to be a highly

selective mGlu2 PAM with negligible activity at other receptors. JNJ-40411813 is also a potent

mGlu2 PAM but exhibits moderate affinity for the 5-HT₂ₐ receptor, with a metabolite showing

more pronounced in vivo activity at this off-target. This difference in selectivity may have

implications for their therapeutic profiles and potential side effects. The choice between these

compounds for further research and development would depend on the specific therapeutic

indication and the desired level of target selectivity. The provided data and methodologies

serve as a foundation for researchers to make informed decisions in the pursuit of novel

treatments for glutamate-related CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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